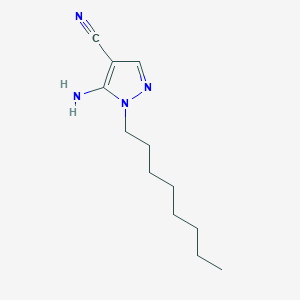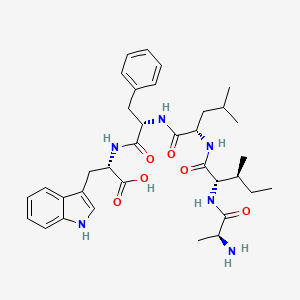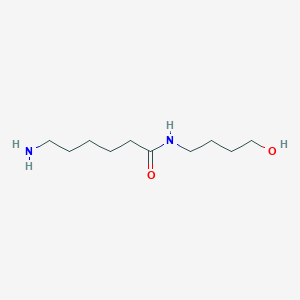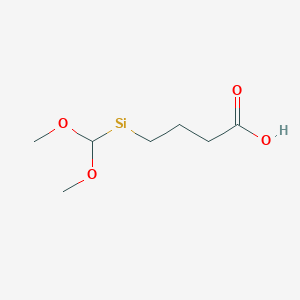![molecular formula C10H18NO4P B14229449 Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester CAS No. 827320-98-9](/img/structure/B14229449.png)
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s unique structure makes it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amino alcohol. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of catalysts such as quinine or chiral thiourea to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions or using bromotrimethylsilane followed by methanolysis, is also a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphinic acid derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or furan groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential as a bioisostere, mimicking the behavior of natural biological molecules.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the inhibition or activation of these targets, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonic acid derivatives such as:
Aminomethylphosphonic acid: Known for its use in herbicides and water treatment.
Phosphinic acid derivatives: Used in various biological and industrial applications.
Uniqueness
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is unique due to its specific structural features, which include the furan ring and the amino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications that other phosphonic acid derivatives may not be suitable for .
Propiedades
Número CAS |
827320-98-9 |
|---|---|
Fórmula molecular |
C10H18NO4P |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
(1S)-2-diethoxyphosphoryl-1-(furan-2-yl)ethanamine |
InChI |
InChI=1S/C10H18NO4P/c1-3-14-16(12,15-4-2)8-9(11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3/t9-/m1/s1 |
Clave InChI |
ITSNRGZCLHWLKB-SECBINFHSA-N |
SMILES isomérico |
CCOP(=O)(C[C@H](C1=CC=CO1)N)OCC |
SMILES canónico |
CCOP(=O)(CC(C1=CC=CO1)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)





![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
